(3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone
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Overview
Description
(3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The compound also features a benzoyl group substituted with chlorine and methoxy groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds through highly regioselective C-C coupling and spiro scaffold steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and methoxy groups on the benzoyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoyl derivatives.
Scientific Research Applications
(3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or modulating their activity. Detailed mechanistic studies are required to fully elucidate the pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spiro[4.5]decane core but differs in its substituents and functional groups.
(3S)-4-(4-Methoxybenzoyl)-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate: Another spirocyclic compound with similar structural features but different substituents.
Uniqueness
(3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of both chlorine and methoxy groups on the benzoyl ring make it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H23ClN2O3 |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl)-(8-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)methanone |
InChI |
InChI=1S/C17H23ClN2O3/c1-3-19-8-6-17(7-9-19)20(10-11-23-17)16(21)13-4-5-15(22-2)14(18)12-13/h4-5,12H,3,6-11H2,1-2H3 |
InChI Key |
RLMAMZQDDXZPFJ-UHFFFAOYSA-N |
SMILES |
CCN1CCC2(CC1)N(CCO2)C(=O)C3=CC(=C(C=C3)OC)Cl |
Canonical SMILES |
CCN1CCC2(CC1)N(CCO2)C(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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